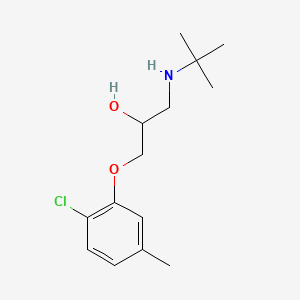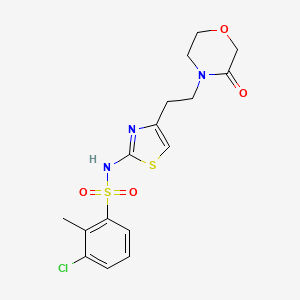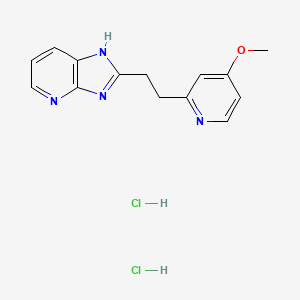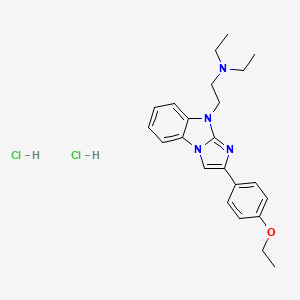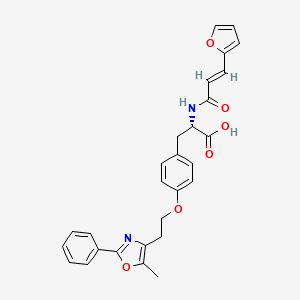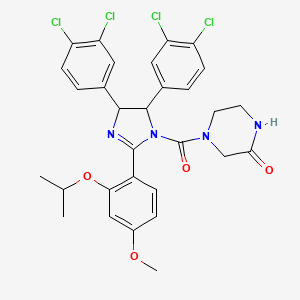
Caylin-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caylin-1 is an analog of Nutlin-3, designed to interact with the p53 pathway. Unlike Nutlin-3, which contains a single 4-chloro substituent, this compound features chlorine substituents at both the 3 and 4 positions on two of its phenyl rings . The compound’s primary target is MDM2, a negative regulator of p53 activity.
Mechanism of Action
Target of Action
Caylin-1 is an analog of Nutlin-3 . The primary target of this compound is the p53 protein , a crucial tumor suppressor in the body . It functions by inhibiting the interaction of p53 with MDM2 , a negative regulator of p53 activity .
Mode of Action
This compound, similar to Nutlin-3, activates p53 by blocking its interaction with MDM2 . This interaction prevents MDM2 from negatively regulating p53, thereby enhancing the activity of p53 .
Result of Action
At high concentrations, this compound inhibits the growth of HCT116 cells, making it less potent than Nutlin-3 in the same assay . Interestingly, at concentrations at or below 1 µM, this compound promotes the growth of HCT116 cells approximately 20% compared to untreated cells . The exact molecular and cellular effects of this compound’s action are still under investigation.
Biochemical Analysis
Biochemical Properties
Caylin-1 interacts with the p53 protein, functioning by inhibiting the interaction of p53 with MDM2, a negative regulator of p53 activity . This interaction is crucial in the role of this compound in biochemical reactions.
Cellular Effects
At high concentrations, this compound inhibits the growth of HCT116 cells, a line of human colorectal carcinoma cells . Interestingly, at concentrations at or below 1 µM, this compound promotes the growth of HCT116 cells approximately 20% compared to untreated cells .
Molecular Mechanism
The mechanism of action of this compound involves its binding to Bcl-XL, a protein that regulates cell death . By binding to Bcl-XL, this compound can exert its effects at the molecular level, including changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Its stability, degradation, and long-term effects on cellular function are areas of active research .
Preparation Methods
Synthetic Routes:: The synthetic route for Caylin-1 involves specific modifications to the Nutlin-3 structure. These modifications introduce the chlorine substituents, resulting in this compound’s distinct chemical profile.
Reaction Conditions:: While detailed synthetic procedures are not widely available, researchers have successfully synthesized this compound using appropriate reagents and conditions. Industrial production methods remain proprietary.
Chemical Reactions Analysis
Types of Reactions:: Caylin-1 participates in various chemical reactions, including but not limited to:
Oxidation: Potential oxidation reactions involving specific functional groups.
Reduction: Reduction processes that alter the compound’s structure.
Substitution: Substitution reactions at specific positions on the phenyl rings.
Chlorination: The introduction of chlorine atoms typically involves reagents like thionyl chloride (SOCl₂) or N-chlorosuccinimide (NCS).
Cyclization: Formation of the core structure may occur through cyclization reactions.
Purification: Techniques such as column chromatography or recrystallization ensure product purity.
Major Products:: The primary product of this compound reactions is the modified compound itself, with the desired chlorine substituents.
Scientific Research Applications
Caylin-1 has found applications in various scientific fields:
Chemistry: As a tool for studying p53-MDM2 interactions.
Biology: Investigating p53-dependent cellular responses.
Medicine: Potential therapeutic implications for cancer treatment.
Industry: Research into novel p53-targeted drugs.
Comparison with Similar Compounds
Caylin-1 stands out due to its dual chlorine substituents, distinguishing it from Nutlin-3. Similar compounds include Nutlin-3 itself and other p53-MDM2 inhibitors.
Properties
IUPAC Name |
4-[4,5-bis(3,4-dichlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Cl4N4O4/c1-16(2)42-25-14-19(41-3)6-7-20(25)29-36-27(17-4-8-21(31)23(33)12-17)28(18-5-9-22(32)24(34)13-18)38(29)30(40)37-11-10-35-26(39)15-37/h4-9,12-14,16,27-28H,10-11,15H2,1-3H3,(H,35,39) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQGENPVVRSGAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC(=C(C=C5)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Cl4N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

